molecular formula C9H6N2O4S B12745472 Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- CAS No. 83089-59-2

Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)-

Cat. No.: B12745472
CAS No.: 83089-59-2
M. Wt: 238.22 g/mol
InChI Key: QBSXPIUJNJRTTF-UHFFFAOYSA-N
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Description

Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- is a complex organic compound that features a furan ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the furan ring. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar structure but different biological activities.

    Furan-2-carboxylic acid: Another compound with a furan ring, used in different chemical applications.

Uniqueness

Acetic acid, oxo((4-(2-furanyl)-2-thiazolyl)amino)- is unique due to its combined furan and thiazole rings, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

83089-59-2

Molecular Formula

C9H6N2O4S

Molecular Weight

238.22 g/mol

IUPAC Name

2-[[4-(furan-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoacetic acid

InChI

InChI=1S/C9H6N2O4S/c12-7(8(13)14)11-9-10-5(4-16-9)6-2-1-3-15-6/h1-4H,(H,13,14)(H,10,11,12)

InChI Key

QBSXPIUJNJRTTF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)NC(=O)C(=O)O

Origin of Product

United States

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